molecular formula C28H17BrN2O5 B10922297 3-{[(2E)-3-{5-bromo-2-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid

3-{[(2E)-3-{5-bromo-2-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid

Cat. No.: B10922297
M. Wt: 541.3 g/mol
InChI Key: DDTVWSFQSNLEBE-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[((E)-3-{5-BROMO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a naphthylcarbonyl oxy group, and a cyano propenoyl amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-3-{5-BROMO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, starting with the bromination of a phenyl group, followed by the introduction of a naphthylcarbonyl oxy group through esterification. The cyano propenoyl amino group is then added via a condensation reaction with an appropriate amine. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-3-{5-BROMO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[((E)-3-{5-BROMO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[((E)-3-{5-BROMO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[((E)-3-{5-CHLORO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID
  • 3-[((E)-3-{5-FLUORO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID

Uniqueness

3-[((E)-3-{5-BROMO-2-[(1-NAPHTHYLCARBONYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs. The bromine atom can participate in specific types of chemical reactions, such as halogen bonding, which may not be as prominent with chlorine or fluorine.

Properties

Molecular Formula

C28H17BrN2O5

Molecular Weight

541.3 g/mol

IUPAC Name

3-[[(E)-3-[5-bromo-2-(naphthalene-1-carbonyloxy)phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C28H17BrN2O5/c29-21-11-12-25(36-28(35)24-10-4-6-17-5-1-2-9-23(17)24)19(14-21)13-20(16-30)26(32)31-22-8-3-7-18(15-22)27(33)34/h1-15H,(H,31,32)(H,33,34)/b20-13+

InChI Key

DDTVWSFQSNLEBE-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)/C=C(\C#N)/C(=O)NC4=CC=CC(=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)C=C(C#N)C(=O)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.